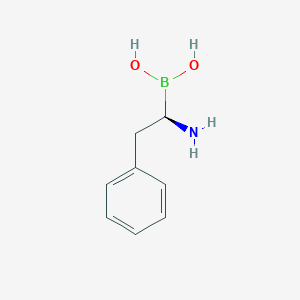

Phenylalanine boronic acid

Description

Properties

Molecular Formula |

C8H12BNO2 |

|---|---|

Molecular Weight |

165.00 g/mol |

IUPAC Name |

[(1R)-1-amino-2-phenylethyl]boronic acid |

InChI |

InChI=1S/C8H12BNO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,11-12H,6,10H2/t8-/m0/s1 |

InChI Key |

OAZCLPVPUZOYGA-QMMMGPOBSA-N |

Isomeric SMILES |

B([C@H](CC1=CC=CC=C1)N)(O)O |

Canonical SMILES |

B(C(CC1=CC=CC=C1)N)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Phenylalanine Boronic Acid Derivatives

Palladium-Catalyzed Cross-Coupling Strategies for C-B Bond Formation

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-boron (C-B) bonds, offering a versatile and efficient route to arylboronic acids and their esters. nobelprize.orgillinois.edu These reactions typically involve the coupling of an organic halide or triflate with a boron-containing reagent in the presence of a palladium catalyst. nobelprize.orgyoutube.com The mechanism generally proceeds through a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the boron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. youtube.comillinois.edunih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for C-C bond formation, and its application has been extended to the synthesis of arylboronic acids through the borylation of aryl halides. illinois.edugoogle.comnih.gov In the context of phenylalanine boronic acid synthesis, this typically involves the reaction of a halogenated phenylalanine derivative, such as 4-iodophenylalanine, with a diboron (B99234) compound in the presence of a palladium catalyst. nih.govgoogle.com

The selection of protecting groups for the amine and carboxylic acid functionalities of the phenylalanine precursor is crucial for the success of the coupling reaction. For instance, the use of N-Boc-protected 4-iodophenylalanine is common. google.com Research has shown that protecting the carboxylic acid group, for example as a benzyl (B1604629) ester, can improve the yield of the borylation step. google.com Various palladium catalysts and ligands have been employed to optimize the reaction, with systems like PdCl2(dppf) being effective. organic-chemistry.org The choice of base is also a critical parameter, with potassium acetate (B1210297) (KOAc) often being used. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Borylation of Halogenated Phenylalanine Precursors This table is interactive and can be sorted by clicking on the column headers.

| Precursor | Borylating Agent | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| (S)-N-Boc-4-iodophenylalanine | Bis(pinacolato)diboron (B136004) | PdCl2(dppf) | KOAc | Dioxane | High | google.com |

| Dibenzyl-protected 4-iodophenylalanine | Trialkoxyborane | Not specified | Grignard reagent | THF | ~50-91% | nih.gov |

| t-Bu ester of Boc-protected 4-iodophenylalanine | B(OBu)3 | Not specified | i-PrMgCl/LiCl | THF/Toluene | >80% | nih.gov |

Diboron compounds, particularly bis(pinacolato)diboron (B₂pin₂), are the most commonly used reagents for the palladium-catalyzed borylation of aryl halides and triflates. organic-chemistry.orgmdpi.comnih.gov The Miyaura borylation, a key example of this type of reaction, involves the cross-coupling of B₂pin₂ with an aryl halide. organic-chemistry.org This method is valued for its operational simplicity and the stability of the resulting pinacol (B44631) boronate esters, which are amenable to standard purification techniques and are stable in air. organic-chemistry.org

Other diboron reagents have also been developed and utilized. For instance, tetrakis(dimethylamino)diboron (B157049) has been reported as an effective borylating agent in palladium-catalyzed reactions with aryl and heteroaryl halides. nih.gov This reagent is a precursor to both bis-boronic acid (BBA) and B₂pin₂, making its direct use a more atom-economical approach. nih.gov The reaction conditions, including the choice of palladium precatalyst and ligands, can be tailored to the specific diboron reagent being used. nih.gov

Functionalization of Phenylalanine and Tyrosine Derivatives for Boronic Acid Introduction

An alternative to the direct borylation of a halogenated phenylalanine is the functionalization of existing amino acid derivatives, such as tyrosine, to introduce the boronic acid group. nih.govacs.orgacs.org This approach leverages the inherent functionality of the amino acid side chain to facilitate the C-B bond formation.

Tyrosine, with its phenolic side chain, is a readily available starting material for the synthesis of 4-borono-phenylalanine. nih.gov The hydroxyl group of the tyrosine can be activated to create a good leaving group, which can then be displaced in a palladium-catalyzed borylation reaction. Common activation strategies include the conversion of the phenol (B47542) to a triflate (-OTf) or a nonaflate (-ONf). nih.gov

This transformation is highly sensitive to the reaction conditions, including the choice of catalyst and the boron source. nih.gov For example, N-Cbz-protected tyrosine benzyl ester can be converted to its corresponding triflate or nonaflate, which then undergoes a cross-coupling reaction with a diboron reagent to yield the desired boronate ester. nih.gov

Table 2: Phenol Activation Strategies for Borylation This table is interactive and can be sorted by clicking on the column headers.

| Starting Material | Activating Group | Borylation Conditions | Product | Reference |

|---|---|---|---|---|

| Cbz-Tyr-OBn | Triflate | Pd-catalyzed coupling with diboron reagent | Cbz-BPA(ester)-OBn | nih.gov |

| Cbz-Tyr-OBn | Nonaflate | Pd-catalyzed coupling with diboron reagent | Cbz-BPA(ester)-OBn | nih.gov |

Direct C-H borylation is an attractive strategy as it avoids the need for pre-functionalized starting materials like aryl halides or triflates. rsc.orgrsc.orgresearchgate.net Electrophilic borylation involves the reaction of an electron-rich aromatic ring with an electrophilic boron species. While this approach is well-established for many aromatic compounds, its application directly to phenylalanine requires careful consideration of the directing effects of the substituents on the phenyl ring.

Intramolecular electrophilic C–H borylation has emerged as a powerful transition-metal-free method for creating C–B bonds. rsc.orgresearchgate.net This process often involves a directing group that positions the electrophilic boron reagent in proximity to the C-H bond to be functionalized. researchgate.net While specific examples for the direct electrophilic borylation of phenylalanine are not as common as cross-coupling methods, the principles of electrophilic aromatic substitution suggest that the amino acid side chain would direct borylation to the ortho and para positions. However, achieving high regioselectivity for the desired para-isomer can be challenging and may require the use of specifically designed directing groups or catalysts.

Enantioselective Synthesis of this compound Isomers and Analogs

The biological activity of this compound derivatives is often dependent on their stereochemistry. For instance, the L-isomer of 4-borono-phenylalanine (L-BPA) is the active form used in BNCT. nih.gov Therefore, enantioselective synthesis is of paramount importance. nih.gov As mentioned earlier, synthetic strategies are often categorized as "Chirality First" or "Boron First". nih.gov

The "Chirality First" approach, which starts with an enantiopure amino acid like L-phenylalanine or L-tyrosine, inherently preserves the desired stereochemistry at the alpha-carbon. nih.gov The subsequent borylation reactions described in the sections above are then carried out on these chiral precursors.

The "Boron First" approach involves the synthesis of a racemic or achiral boronic acid-containing building block, followed by the introduction of the chiral amino acid moiety. nih.gov This often requires a resolution step or an asymmetric transformation to obtain the desired enantiomer. For example, racemic 4-bromomethylphenylboric acid can be reacted with a chiral glycine (B1666218) equivalent in an asymmetric fashion. nih.gov Chemoenzymatic methods, which utilize enzymes for stereoselective transformations, can also be employed to resolve racemic mixtures or to create the chiral center with high enantiomeric excess.

Another approach to obtaining enantiopure α-aminoboronic acids is through the catalytic asymmetric hydroboration of enamides or the nucleophilic addition of boron to imines. rsc.org For example, rhodium-catalyzed enantioselective hydroboration of α-arylenamides has been shown to produce α-aminoboronic esters with excellent enantioselectivities. rsc.org

Control of Stereochemistry in Boronic Acid Synthesis

The control of stereochemistry is a critical aspect in the synthesis of boronic acid derivatives of amino acids, as the biological activity of these molecules is often dependent on their three-dimensional structure. In the synthesis of this compound and its derivatives, stereocontrol is typically focused on establishing the desired configuration at the α-carbon of the amino acid backbone.

One powerful strategy for achieving high stereocontrol is the use of lithiation-borylation reactions . This methodology has proven effective in the assembly of molecules with multiple stereogenic centers. The process involves the reaction of a chiral starting material with a boronic ester, allowing for the creation of new stereocenters with a high degree of diastereoselectivity. This approach has been successfully applied to the total synthesis of complex natural products, demonstrating its robustness and reliability in controlling stereochemistry. nih.gov

Another key strategy involves the use of chiral auxiliaries or catalysts. For instance, in the synthesis of deuterated phenylalanine derivatives, an N-phthaloyl protecting group can be modified to introduce a chiral center, which then directs the stereochemical outcome of subsequent reactions. anu.edu.au This "recall of stereochemistry" allows for the preparation of specific stereoisomers.

Furthermore, the stereochemical integrity of the final product can be influenced by the choice of reaction conditions and reagents. For example, in Suzuki cross-coupling reactions used to synthesize aryl-substituted compounds, the stereochemistry of the starting materials can be retained in the product under appropriate catalytic conditions. semanticscholar.org Careful selection of the palladium catalyst and ligands is crucial to prevent isomerization or racemization.

Asymmetric Synthesis of Amino Acid Boronic Acid Derivatives

The asymmetric synthesis of amino acid boronic acid derivatives is a highly sought-after goal in medicinal chemistry due to the therapeutic potential of these compounds. Catalytic methods, particularly those employing transition metals, have emerged as powerful tools for achieving high enantioselectivity.

Copper-catalyzed reactions have been extensively explored for the asymmetric synthesis of α-amino boronic acid derivatives. One notable approach involves the enantioselective hydroamination of alkenyl boronates. Another significant copper-catalyzed method is the asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron, which proceeds efficiently using a Cu(II) catalyst. researchgate.net This reaction is advantageous as it can be performed on the benchtop in air at room temperature with low catalyst loadings, providing access to a variety of α-sulfinamido boronate esters in good yields and with high stereoselectivity.

In addition to copper catalysis, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of enantiomerically pure 4-borono-L-phenylalanine (L-BPA). scispace.comnih.gov This approach typically involves the coupling of a protected 4-iodo-L-phenylalanine derivative with a boron source like pinacolborane. The choice of palladium catalyst and ligands is critical for the success of these reactions. For example, [PdCl2(dppf)] has been shown to be an effective catalyst for the smooth reaction of various protected 4-iodo-L-phenylalanine derivatives with pinacolborane. nih.gov

More recently, engineered enzymes are being explored for the asymmetric synthesis of unnatural amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) have been engineered for the direct asymmetric synthesis of β-branched aromatic α-amino acids, which presents a promising biocatalytic approach to controlling stereochemistry. nih.gov

Below is a table summarizing some catalytic asymmetric methods for the synthesis of amino acid boronic acid derivatives:

| Catalyst System | Substrate | Product | Key Features |

| Cu(II) | N-tert-butanesulfinyl imines and bis(pinacolato)diboron | α-Sulfinamido boronate esters | Air- and moisture-stable catalyst, proceeds at room temperature. researchgate.net |

| [PdCl2(dppf)] | Protected 4-iodo-L-phenylalanine and pinacolborane | Protected 4-borono-L-phenylalanine | Efficient for the synthesis of L-BPA. nih.gov |

| Maruoka catalyst | N-protected alanine (B10760859) tert-butyl ester | (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid | Enantioselective alkylation followed by Miyaura borylation. semanticscholar.org |

Synthetic Routes for Positional Isomers of this compound (e.g., 3-BPA, 4-BPA)

The synthesis of positional isomers of this compound, such as 3-boronophenylalanine (3-BPA) and 4-boronophenylalanine (4-BPA), has been a subject of significant research interest.

Synthesis of 4-Boronophenylalanine (4-BPA)

The synthesis of 4-BPA can be broadly categorized into three main approaches based on the key bond-forming step:

Introduction of the amino acid group: This was the strategy used in the first synthesis of BPA by Snyder et al., which involved the reaction of 4-dihydroxyborylbenzyl bromide with diethyl acetamidomalonate. nih.gov

Coupling of alanine with a phenyl boronic acid derivative: This approach involves forming the C2–Car bond between the phenyl ring and an L-alanine fragment. nih.gov

Introduction of the boronic acid group into phenylalanine: This is a widely used modern approach that utilizes palladium-catalyzed cross-coupling reactions. A protected L-4-iodophenylalanine is coupled with a diboronic acid dipinacolate, followed by deprotection to yield L-BPA. nih.gov This method is advantageous as it starts with a commercially available enantiomeric amino acid. nih.gov

A practical method for the synthesis of enantiomerically pure L-BPA involves the palladium-catalyzed cross-coupling of pinacolborane with protected L-tyrosine or 4-iodo-L-phenylalanine derivatives. scispace.comnih.gov For instance, N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl ester reacts smoothly with pinacolborane in the presence of a [PdCl2(dppf)] catalyst. nih.gov

Synthesis of 3-Boronophenylalanine (3-BPA)

The synthesis of 3-BPA has also been reported, often following similar strategies to those used for 4-BPA, but starting with a meta-substituted precursor. chem-station.com The synthesis of 3-BPA has been performed according to previously reported methods, highlighting its accessibility for research purposes. chem-station.com 3-BPA has garnered interest due to its significantly higher water solubility compared to 4-BPA. chem-station.com

The following table outlines a general synthetic scheme for 4-BPA via palladium-catalyzed cross-coupling:

| Starting Material | Reagents | Intermediate | Final Product |

| Protected 4-iodo-L-phenylalanine | Pinacolborane, Pd catalyst (e.g., [PdCl2(dppf)]) | Protected 4-(pinacolatoboryl)-L-phenylalanine | 4-Borono-L-phenylalanine (after deprotection) |

Protecting Group Strategies for Boronic Acid and Amino Acid Moieties in Synthesis

The synthesis of this compound derivatives requires careful selection of protecting groups for both the boronic acid and the amino acid functionalities to prevent unwanted side reactions.

Protecting Groups for Boronic Acids:

Boronic acids are often protected to enhance their stability and to avoid undesirable reactions such as trimeric boroxin formation. google.com Common protecting groups for boronic acids are cyclic boronic acid esters. google.com

Pinacol esters (pin) are the most popular protecting group for boronic acids. They are stable enough for purification by column chromatography but can be used directly in Suzuki coupling reactions. google.com

1,8-Diaminonaphthalene (dan) forms a very stable protected boronic acid derivative due to the donation of electron density from the nitrogen lone pairs to the empty orbital of the boron atom. google.com

N-methyliminodiacetic acid (MIDA) esters are stable under a variety of conditions, including hydrolytic, oxidative, and reductive environments. google.com

Trifluoroborate salts are another strategy for protecting boronic acids. google.com

Protecting Groups for Amino Acids:

The amino and carboxylic acid groups of phenylalanine must also be protected during the synthesis.

Amino Group Protection:

Benzyloxycarbonyl (Cbz or Z): A common protecting group for the amino function. nih.gov

tert-Butoxycarbonyl (Boc): Another widely used protecting group for the amino group. iris-biotech.de

Dibenzyl (Bn2): Can be used to protect the amino group. nih.gov

Carboxylic Acid Protection:

Benzyl ester (OBzl): Often used to protect the carboxylic acid. nih.gov

Combined Protection:

Oxazolidinones: Can be formed from the amino acid to protect both the amino and carboxylic acid groups simultaneously. nih.gov

The choice of protecting groups is crucial and should be orthogonal, meaning that one group can be removed without affecting the others. For example, a pinacol ester on the boronic acid can be stable while Boc or Cbz groups on the amino acid are manipulated. The pinanediol protection for boronate has been noted to prevent peptide aggregation during synthesis when multiple boronate residues are incorporated. nih.gov

The following table provides examples of protecting group strategies:

| Functional Group | Protecting Group | Abbreviation |

| Boronic Acid | Pinacol | pin |

| Boronic Acid | 1,8-Diaminonaphthalene | dan |

| Boronic Acid | N-methyliminodiacetic acid | MIDA |

| Amino Group | Benzyloxycarbonyl | Cbz, Z |

| Amino Group | tert-Butoxycarbonyl | Boc |

| Carboxylic Acid | Benzyl ester | OBzl |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. This approach is particularly valuable for the synthesis of unnatural amino acids like this compound, where stereoselectivity is paramount.

While specific chemoenzymatic routes exclusively for this compound are not extensively detailed in the provided search results, the principles and methods for synthesizing other unnatural amino acids can be applied. A common chemoenzymatic strategy involves the enzymatic resolution of a racemic mixture of an amino acid precursor. nih.gov For instance, a general process for producing optically pure amino acids involves the use of an enzymatic kinetic resolution of racemic amino acid amides. nih.gov

More advanced chemoenzymatic cascades are being developed. For example, the combination of enzymatic transamination and chemical imine hydrogenation has been used for the synthesis of branched cyclic amino acids. In this approach, an aminotransferase is used to convert a diketoacid to an imino acid, which is then hydrogenated in a one-pot reaction to the desired cyclic amino acid with high diastereoselectivity.

Furthermore, engineered enzymes are showing great promise. Phenylalanine ammonia lyases (PALs) have been engineered to catalyze the direct asymmetric amination of cinnamic acid derivatives, offering a potential biocatalytic route to phenylalanine analogs. nih.gov The integration of biocatalysis with photoredox catalysis is another emerging area for the synthesis of non-canonical amino acids.

A hypothetical chemoenzymatic route to an enantiomerically pure this compound derivative could involve:

Chemical Synthesis: Preparation of a racemic precursor of a this compound derivative.

Enzymatic Resolution: Use of a stereoselective enzyme, such as a lipase (B570770) or an amidase, to selectively react with one enantiomer of the racemic precursor, allowing for the separation of the two enantiomers.

The following table lists enzymes that are relevant to the chemoenzymatic synthesis of amino acids:

| Enzyme Class | Reaction Type | Application in Amino Acid Synthesis |

| Lipases/Amidases | Kinetic Resolution | Separation of racemic mixtures of amino acid derivatives. nih.gov |

| Aminotransferases | Transamination | Conversion of keto acids to amino acids. |

| Phenylalanine Ammonia Lyases (PALs) | Asymmetric Amination | Direct synthesis of phenylalanine analogs from cinnamic acids. nih.gov |

Mechanistic Investigations of Phenylalanine Boronic Acid Interactions with Biomolecules

Enzyme Inhibition Mechanisms by Phenylalanine Boronic Acid and Its Conjugates

This compound and its derivatives have been extensively studied as potent inhibitors of various enzymes, primarily due to the unique chemical properties of the boronic acid moiety. Their inhibitory actions are often characterized by the formation of stable, yet reversible, covalent bonds with key active site residues.

Formation of Transition State Analog Adducts with Serine Proteases

A primary mechanism by which this compound inhibits serine proteases is by acting as a transition state analog. In the normal catalytic process of serine proteases, a tetrahedral transition state is formed when the hydroxyl group of the active site serine attacks the carbonyl carbon of the scissile peptide bond. This compound mimics this unstable intermediate. The electrophilic boron atom readily accepts a lone pair of electrons from the oxygen of the catalytic serine residue (e.g., Ser195 in chymotrypsin). This interaction results in the formation of a stable tetrahedral boronate adduct, which is a mimic of the high-energy tetrahedral intermediate of peptide hydrolysis. This stable complex effectively sequesters the enzyme, preventing it from proceeding with its normal catalytic cycle. The geometry of the resulting adduct closely resembles the natural transition state, leading to very tight binding and potent inhibition.

Reversible Covalent Binding with Active Site Residues

The hallmark of boronic acid inhibitors, including this compound, is their ability to form reversible covalent bonds with nucleophilic residues in the enzyme's active site. In the case of serine proteases, the interaction between the boronic acid's boron atom and the serine's hydroxyl group forms a boronate ester. This bond, while covalent, is labile and can be hydrolyzed, allowing the inhibitor to dissociate and the enzyme to regain its activity. This reversibility is a key characteristic that distinguishes boronic acids from many other types of covalent inhibitors that form permanent bonds. The equilibrium between the free enzyme and inhibitor and the enzyme-inhibitor adduct can be described by an inhibition constant (Ki), which reflects the inhibitor's potency. The stability of this covalent complex is often enhanced by additional non-covalent interactions, such as hydrogen bonds with the oxyanion hole of the protease.

Inhibition Kinetics of Specific Enzyme Classes (e.g., β-Lactamases, Peptidases, Proteasomes)

The versatility of this compound as an inhibitor extends to several classes of enzymes beyond serine proteases. Its effectiveness is demonstrated by the low inhibition constants (Ki) observed for various targets.

β-Lactamases: Certain boronic acids act as potent inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. They form a covalent adduct with the active site serine residue, mimicking the tetrahedral intermediate formed during the hydrolysis of the antibiotic. For instance, some boronic acid transition state inhibitors have shown Ki values in the nanomolar range for class C β-lactamases.

Peptidases: Dipeptide boronic acid analogs, which incorporate a this compound moiety, are powerful inhibitors of various peptidases. For example, the dipeptide boronic acid Bortezomib is a potent inhibitor of the 20S proteasome, a multicatalytic protease complex. The inhibition involves the formation of a stable complex with the N-terminal threonine residue of the proteasome's active sites.

Proteasomes: The proteasome is a key target for boronic acid-based drugs in cancer therapy. This compound-containing peptides, such as Bortezomib, are highly effective proteasome inhibitors. They exhibit slow-binding, reversible inhibition with very low Ki values, indicating extremely tight binding to the proteasome's active sites. The mechanism involves the boron atom forming a covalent bond with the hydroxyl group of the active site N-terminal threonine.

Table 1: Inhibition Constants (Ki) of this compound Derivatives against Various Enzymes

| Enzyme Target | Inhibitor | Ki Value |

| Chymotrypsin | N-acetyl-L-phenylalanine boronic acid | 2.5 µM |

| Subtilisin | N-benzyloxycarbonyl-L-phenylalanine boronic acid | 0.4 µM |

| 20S Proteasome (Chymotrypsin-like activity) | Bortezomib | 0.6 nM |

| Class C β-Lactamase (AmpC) | Various boronic acid transition state inhibitors | Nanomolar range |

This table is interactive and can be sorted by column.

Ligand Binding Dynamics and Molecular Recognition of this compound

Beyond enzyme inhibition, the boronic acid group of this compound facilitates specific molecular recognition and binding with other biomolecules, most notably carbohydrates and polyols.

Interactions with Carbohydrates and Polyols (e.g., Diols, Sialic Acids)

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are common structural motifs in carbohydrates and polyols. This compound can react with the cis-diol groups present in sugars like glucose or fructose (B13574) to form five- or six-membered cyclic boronate esters. This interaction is pH-dependent, being more favorable at pH values above the pKa of the boronic acid, where the boron atom is in a more reactive tetrahedral state.

This specific binding has been harnessed for the development of sensors for carbohydrates. The binding of a sugar to a this compound derivative can be detected through changes in fluorescence or other spectroscopic signals. Furthermore, this interaction is crucial for targeting specific cell types. For instance, sialic acids, which are often overexpressed on the surface of cancer cells, contain diol groups that can be recognized and bound by boronic acids. This provides a strategy for the targeted delivery of therapeutic agents to cancer cells by conjugating them to this compound or similar boronic acid-containing molecules.

Binding with Nucleotides and Other Biomolecules

This compound's utility in biological systems stems from the unique ability of its boronic acid group to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. researchgate.netnih.gov This interaction allows for the molecular recognition of a wide array of biomolecules. researchgate.net

The primary targets for this binding are saccharides and their derivatives, which are abundant in biological systems. researchgate.netresearchgate.net For instance, phenylboronic acid and its derivatives can selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. researchgate.netdovepress.com This interaction is exploited in drug delivery systems to enhance accumulation at tumor sites. dovepress.com The boronic acid group has an intrinsic affinity for diols, which enables the development of synthetic lectin mimics, or "boronolectins," for the specific recognition of glycans and ribonucleotides. researchgate.net

The interaction is not limited to saccharides. Boronic acids can also form reversible covalent bonds with the 2'-hydroxyl group of ribonucleosides and nucleotides, a property that has been used to design peptides with enhanced binding affinity for RNA structures. nih.govrsc.org This capacity for reversible covalent bond formation provides a unique mode of interaction compared to non-covalent associations, with the potential for increased selectivity for RNA over DNA. rsc.org The binding affinity can be tuned by modifying the Lewis acidity of the boronic acid, for example, by adding electron-withdrawing groups to the phenyl ring. rsc.org

Specificity and Affinity Studies in Protein Binding Sites

The specific recognition of this compound within protein binding sites has been a subject of detailed investigation, particularly in protein engineering and enzyme inhibition.

A prominent example is the site-specific incorporation of p-boronophenylalanine (Bpa) into recombinant proteins. This is achieved using an engineered aminoacyl-tRNA synthetase (aaRS) derived from the TyrRS of Methanocaldococcus jannaschii. nih.govresearchgate.net Crystal structure analysis of this engineered aaRS in complex with Bpa reveals the basis for its specificity. The boronic acid moiety is engaged in a network of four hydrogen bonds within the active site. nih.gov A key interaction is a double hydrogen bond formed between the boronic acid substituent of Bpa and the coplanar carboxylate group of a glutamate (B1630785) residue (Glu162) in the synthetase's active site. nih.govresearchgate.net This structural arrangement, achieved through only five side chain exchanges in the original TyrRS active site, switches the substrate specificity from tyrosine to the hydrophilic Bpa. nih.govresearchgate.net

This compound derivatives also function as potent inhibitors of serine proteases. nih.govspandidos-publications.com The mechanism involves the boronic acid moiety binding to the hydroxyl group of the serine residue within the enzyme's catalytic active site. nih.gov This forms a stable transition-state analog, effectively blocking the serine's nucleophilic function and inhibiting the hydrolysis of peptide bonds. nih.gov The specificity of these inhibitors can be tailored by designing them based on the preferred peptide substrates of the target protease. nih.gov

Interplay with Amino Acid Transport Systems

This compound, particularly p-boronophenylalanine (BPA), is an analog of the essential amino acid phenylalanine and is actively taken up by cells. researchgate.net Its transport is primarily mediated by amino acid transport systems, with the L-type amino acid transporter 1 (LAT1) being a key player. researchgate.netresearchgate.netmdpi.com

Mechanisms of L-type Amino Acid Transporter (LAT1) Recognition and Uptake

The L-type amino acid transporter 1 (LAT1) is a major transporter for p-boronophenylalanine (BPA) into cells. researchgate.netoup.comkanazawa-u.ac.jp LAT1 is a sodium-independent transporter that preferentially moves large neutral amino acids with branched or aromatic side chains, such as phenylalanine, leucine, and tyrosine. mdpi.comd-nb.info Given the structural similarity of BPA to phenylalanine, it is recognized as a substrate for LAT1. researchgate.netmdpi.com

Studies on substrate recognition by LAT1 have established several key structural requirements. A compound must possess both a free carboxyl group and a free amino group to be a substrate. d-nb.infonih.govnih.gov The presence of a large, neutral, and often aromatic side chain is also crucial for binding and transport. d-nb.infonih.gov

Computational docking studies have provided insights into the specific interactions between this compound derivatives and the LAT1 transporter. The trifluoroborate derivative of phenylalanine (Phe-BF3) is predicted to interact with LAT1 in a manner very similar to that of natural phenylalanine. nih.gov The binding constant for Phe-BF3 (Ki = 60.33 μM) is comparable to that of phenylalanine (Ki = 41.49 μM). nih.gov Key interactions involve hydrogen bonds between the transporter's residues (such as Leu⁸⁷, Val⁹⁷, Ala⁹⁸, and Leu⁹⁹) and the amino and trifluoroborate groups of the ligand. nih.gov The conservation of these key interactions underscores why this compound is an effective substrate for LAT1. nih.gov Furthermore, structure-activity relationship studies have suggested that meta-substituted phenylalanine derivatives may be transported more efficiently by LAT1 than their para-substituted counterparts, a property potentially linked to improved water solubility and conformational differences. mdpi.com

Competitive Uptake Studies with Natural Amino Acids (e.g., L-Phenylalanine, L-Tyrosine)

The transport of p-boronophenylalanine (BPA) via LAT1 is subject to competition with natural amino acids that are also substrates for this transporter. Inhibition experiments have shown that BPA uptake is significantly decreased by other LAT1 substrates, such as L-phenylalanine and 2-aminobicyclo-(2.2.1)-heptane-2-carboxylic acid (BCH), a specific substrate for system L transporters. kanazawa-u.ac.jpnih.gov This competitive inhibition confirms the central role of LAT1 in BPA transport. kanazawa-u.ac.jp

Interestingly, pre-loading cells with certain natural amino acids can modulate the subsequent uptake of BPA. This phenomenon, known as trans-stimulation, has been investigated as a strategy to potentially enhance BPA accumulation in target cells. researchgate.netmdpi.com For example, pre-treating cells with L-tyrosine or L-phenylalanine has been shown to alter BPA uptake, although the effect varies between cell types. nih.govncbj.gov.pl In a study using human non-small cell lung carcinoma (A549) cells and normal Chinese hamster lung fibroblast (V79-4) cells, pre-treatment with L-tyrosine or L-phenylalanine produced distinct effects on BPA uptake. nih.govresearchgate.net In normal V79-4 fibroblasts, pre-treatment with L-tyrosine and L-phenylalanine increased BPA uptake by 2.04-fold and 1.46-fold, respectively. nih.govresearchgate.net Conversely, in cancerous A549 cells, only preloading with L-tyrosine resulted in a significant, albeit smaller, increase in BPA uptake (1.24-fold). nih.govresearchgate.net These findings highlight that the interplay between BPA and natural amino acids for transport via LAT1 is complex and cell-type dependent. nih.govncbj.gov.pl

| Cell Line | Pre-Treatment Amino Acid | Fold Increase in BPA Uptake (± SD) | p-value |

|---|---|---|---|

| A549 (Human Lung Carcinoma) | L-Tyrosine | 1.24 ± 0.47 | 0.028 |

| L-Phenylalanine | No significant increase | N/A | |

| V79-4 (Normal Lung Fibroblast) | L-Tyrosine | 2.04 ± 0.74 | 0.000066 |

| L-Phenylalanine | 1.46 ± 0.06 | 0.000016 |

Applications of Phenylalanine Boronic Acid in Chemical Biology and Biochemical Assays

Development of Enzyme Activity Assays and Screening Platforms

The reactivity of the boronic acid moiety of phenylalanine boronic acid has been harnessed to create innovative enzyme activity assays and high-throughput screening platforms. These systems often rely on the interaction of PBA with enzyme substrates or products, leading to a detectable signal that correlates with enzyme activity.

One notable application involves the use of PBA-functionalized magnetic nanoparticles for the sensitive detection of soil enzyme activity. While not directly using free this compound, this approach demonstrates the principle of boronic acid affinity for capturing glycoproteins, which many enzymes are. In this method, magnetic nanoparticles functionalized with phenylboronic acid are used to efficiently capture and enrich soil enzymes such as urease, invertase, and alkaline phosphatase. nih.gov This enrichment allows for a more sensitive assay of their enzymatic activity, which is crucial for understanding soil fertility and plant-microbiome interactions. nih.gov The high protein-capturing capacity of the phenylboronic acid-grafted nanoparticles enables the detection of trace enzyme activity in complex environmental samples. nih.gov

Furthermore, the development of molecularly imprinted polymers (MIPs) specific for 4-borono-L-phenylalanine (L-BPA) provides a platform for its selective recognition and quantification. mdpi.com While primarily aimed at therapeutic applications, the principles of creating specific binding sites for this compound can be adapted for the development of competitive binding assays for enzymes that recognize phenylalanine or its analogs.

Design and Application of Boronate-Based Molecular Probes

The inherent chemical properties of this compound make it an excellent scaffold for the design of molecular probes to investigate various biological processes. These probes are engineered to report on specific molecular events or the presence of particular analytes through changes in their physical or chemical properties, such as fluorescence.

Bioorthogonal Labeling of Proteins and Peptides

This compound has become a valuable tool for the bioorthogonal labeling of proteins and peptides, allowing for their site-specific modification and visualization in complex biological systems. nih.gov This is often achieved by genetically encoding the non-canonical amino acid para-boronophenylalanine (pBoF) into a protein of interest using stop codon suppression techniques. researchgate.netnih.gov The incorporated boronic acid moiety then serves as a chemical handle for subsequent labeling with a probe molecule. researchgate.net

One strategy involves the Suzuki-Miyaura cross-coupling reaction, where a protein containing p-iodophenylalanine is reacted with a fluorescent boronic acid derivative to achieve labeling. acs.org Conversely, a protein containing p-boronophenylalanine can be coupled with a labeled aryl halide. researchgate.net This method has been used to attach spin labels to proteins for structural studies. researchgate.net The formation of stable boronate esters with 1,2-cis-diols is another bioorthogonal strategy that has been explored for protein labeling. nih.gov

Probes for Biological Oxidants (e.g., Hydroperoxides, Hypohalous Acids)

Boronate-based probes, including those derived from a phenylalanine scaffold, have been developed for the detection of biologically relevant reactive oxygen species (ROS) such as hydroperoxides and hypohalous acids. frontiersin.orgnih.gov The underlying mechanism involves the oxidation of the boronic acid to a phenol (B47542), which often results in a change in the fluorescence properties of the probe molecule. frontiersin.orgnih.gov

These probes offer a distinct advantage due to the specific reactivity of boronates towards nucleophilic oxidants. frontiersin.org For instance, aryl boronate probes can react with hydrogen peroxide (H2O2), peroxynitrite (ONOO-), and hypochlorous acid (HOCl), leading to the formation of a fluorescent product. nih.govmdpi.com While many of these probes are based on general aryl boronic acids, the principles can be and have been applied to phenylalanine-based structures to target these probes to specific cellular locations or pathways that recognize phenylalanine. The design of these probes often involves attaching a boronic acid group to a fluorophore, where the oxidation of the boronate modulates the fluorescence output. buffalo.edunih.gov

Imaging Probes for Amino Acid Transporters

Given its structural similarity to the natural amino acid phenylalanine, this compound and its derivatives are recognized and transported by amino acid transporters (AATs), which are often overexpressed in cancer cells. nih.govfrontiersin.org This property has been exploited to develop imaging probes for the visualization and diagnosis of tumors. nih.govnih.gov

Boramino acids (BAAs), where the carboxylic acid group of an amino acid is replaced by a trifluoroborate group, have been developed as a new class of probes for imaging AATs. nih.gov A fluorine-18 (B77423) labeled version of a phenylalanine-based boramino acid, [18F]BBPA, has shown promise as a PET tracer for brain tumor diagnosis. nih.gov Competition inhibition assays have confirmed that the cellular accumulation of these probes is mediated by the large neutral amino acid transporter type-1 (LAT-1). nih.gov Studies have also shown a correlation between LAT1 expression in tumors and the accumulation of 4-borono-2-18F-fluoro-phenylalanine (18F-FBPA), further validating the use of these probes for imaging AAT activity in vivo. nih.gov

Incorporation into Peptide Scaffolds for Functional Modulators

The incorporation of this compound into peptide sequences allows for the creation of peptidomimetics with tailored biological activities. The boronic acid moiety can act as a warhead that interacts with the active site of enzymes or as a structural element that modulates the conformation and function of the peptide.

Peptidomimetic Inhibitors of Proteases (e.g., PSA, hClpXP, Arginase)

Peptide boronic acids have been extensively investigated as inhibitors of serine proteases. nih.gov The boronic acid group can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis and leading to potent inhibition. nih.gov

A significant amount of research has focused on developing this compound-containing peptides as inhibitors of prostate-specific antigen (PSA), a serine protease that is a biomarker for prostate cancer. nih.govnih.govumn.edujohnshopkins.edu By optimizing the peptide sequence flanking the boronic acid, highly potent and selective inhibitors of PSA have been developed. nih.govnih.gov For example, a peptide with the sequence Cbz-Ser-Ser-Gln-Nle-(boro)Leu was identified as a potent PSA inhibitor with a Ki of 25 nM. johnshopkins.edu These inhibitors have potential applications as targeted imaging agents for prostate cancer. nih.gov Boronated compounds, in general, have been shown to inhibit the proteolytic activity of PSA towards its natural substrates. researchgate.net

The table below summarizes the inhibitory activity of a series of peptide boronic acid inhibitors of PSA, demonstrating the impact of amino acid substitutions at the P2 and P3 positions on inhibitory potency.

| Inhibitor Sequence | Ki for PSA (nM) |

| Cbz-Ser-Ser-Lys-Leu-(boro)Leu | 65 |

| Cbz-Ser-Ser-Gln-Nle-(boro)Leu | 25 |

Data sourced from multiple studies on PSA inhibitors. nih.govjohnshopkins.edu

While the primary focus has been on PSA, the principles of designing peptide boronic acid inhibitors are applicable to other proteases. Although specific examples for hClpXP and Arginase featuring this compound are less detailed in the provided context, the general strategy of using boronic acid-containing peptides as enzyme inhibitors is a well-established field of research. nih.gov

Peptide Conjugates for Specific Biomolecule Recognition

This compound, when incorporated into peptides, creates powerful tools for the specific recognition of biomolecules, particularly carbohydrates. nih.gov The boronic acid moiety is capable of forming reversible covalent bonds with the cis-diol groups present in saccharides. nih.gov This interaction has been exploited to develop synthetic peptide-based receptors, or "boronolectins," that can selectively bind to specific sugars on glycoproteins or cell surfaces. nih.govnih.gov

The binding affinity and selectivity of these peptide conjugates can be modulated by the sequence of the peptide. researchgate.net The amino acid residues surrounding the this compound can create a microenvironment that enhances binding to a target carbohydrate through secondary interactions, such as hydrogen bonding and van der Waals forces, mimicking the function of natural sugar-binding proteins called lectins. nih.govresearchgate.net For instance, research has demonstrated the synthesis of a library of solid-supported pentapeptide diboronic acids designed to bind to the chromophoric diol, alizarin, with varying association constants, suggesting their potential as carbohydrate sensors. researchgate.net

These peptide conjugates have shown promise in the selective detection of sugars and their derivatives. nih.gov Studies have utilized electrospray ionization mass spectrometry (ESI-MS) to investigate the binding of phenylboronic acid derivatives to carbohydrates and peptide-sugar conjugates. nih.gov The formation of a complex between the boronic acid-containing peptide and a sugar is confirmed by the unique isotopic distribution pattern of the boron atom. nih.gov This characteristic allows for clear identification and has been proposed as a sensitive method for detecting carbohydrates and their conjugates, such as those formed during non-enzymatic glycation. nih.gov

The selective binding properties of these peptide-boronic acid hybrids suggest their potential use in applications such as cell-specific diagnostics and therapeutics, where targeting specific cell-surface glycans is crucial. nih.govresearchgate.net For example, certain glycans like sialyl Lewis X are known to be overexpressed on various cancer cells, making them attractive targets for such recognition molecules. nih.gov

| Peptide Series | Observed Association Constant (Ka) Range (M-1) | Target Molecule | Reference |

|---|---|---|---|

| Lysine (B10760008) Series Pentapeptides | 200 - 1100 | Alizarin | researchgate.net |

| Arginine Series Pentapeptides | 200 - 1100 | Alizarin | researchgate.net |

Protein Engineering and Non-Natural Amino Acid Incorporation

The ability to site-specifically incorporate non-natural amino acids like p-boronophenylalanine (Bpa) into proteins represents a significant advancement in protein engineering. nih.govresearchgate.net This technique allows for the introduction of novel chemical functionalities, such as the diol-binding boronic acid group, directly into the protein's polypeptide chain. nih.gov The primary method for achieving this is through the amber stop codon (TAG) suppression technique. nih.govlabome.comspringernature.com

This methodology involves an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair. nih.gov An aminoacyl-tRNA synthetase is engineered to specifically recognize the non-natural amino acid (in this case, p-boronophenylalanine) and charge it onto a corresponding suppressor tRNA. nih.govresearchgate.net This suppressor tRNA is engineered to recognize the amber stop codon (TAG) within the messenger RNA (mRNA) sequence. labome.com When the ribosome encounters the TAG codon during protein translation, instead of terminating the polypeptide chain, the suppressor tRNA delivers the Bpa, which is then incorporated at that specific site. nih.govresearchgate.net This process enables the creation of recombinant proteins with precisely placed boronic acid functionalities, opening avenues for novel carbohydrate-binding proteins and bioorthogonal chemical modifications. nih.govresearchgate.net

The successful incorporation of Bpa has been confirmed through various methods, including mass spectrometry, which shows the expected mass for the protein containing the boronate amino acid. nih.gov The unique reactivity of the boronic acid group also allows for further chemical verification; for example, it can be oxidized to tyrosine or reduced to phenylalanine, providing a chemical signature of its successful incorporation. nih.gov

| Component | Function | Example/Mechanism | Reference |

|---|---|---|---|

| Non-Natural Amino Acid | Introduces novel chemical functionality | p-boronophenylalanine (Bpa) | nih.gov |

| Stop Codon | Signals for incorporation instead of termination | Amber (TAG) codon | nih.gov |

| Orthogonal Suppressor tRNA | Recognizes the stop codon and carries the non-natural amino acid | Engineered tRNACUA | labome.com |

| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | Specifically attaches the non-natural amino acid to the suppressor tRNA | Evolved B(OH)2PheRS | nih.gov |

The central challenge in incorporating a non-natural amino acid into a protein is to create an aminoacyl-tRNA synthetase (aaRS) that selectively recognizes the new amino acid while not reacting with any of the 20 canonical amino acids. nih.govnih.gov This is achieved through a process of reprogramming or evolving an existing aaRS. nih.gov

Researchers have successfully engineered an aaRS specific for p-boronophenylalanine (Bpa) by modifying the TyrRS from Methanocaldococcus jannaschii. nih.govresearchgate.net Structural studies, including X-ray crystallography, have provided detailed insights into how this specificity is achieved. nih.gov The crystal structure of the engineered Bpa-specific aaRS (BpaRS) in complex with Bpa and an AMP analog revealed that a small number of mutations within the enzyme's active site are sufficient to switch its substrate specificity from tyrosine to the more hydrophilic Bpa. nih.govresearchgate.net

A key determinant for the specific recognition of Bpa is the formation of a network of hydrogen bonds between the enzyme's active site and the boronic acid moiety of Bpa. nih.gov Specifically, the carboxylate group of a glutamic acid residue at position 162 (Glu162) in the engineered synthetase aligns in the same plane as the boronic acid group, forming a crucial double hydrogen bond. nih.gov This interaction, along with contributions from four other mutated residues in the active site, secures the Bpa in the correct orientation for the aminoacylation reaction and excludes the original substrate, tyrosine. nih.gov These structural insights elucidate the molecular basis for reprogramming an aaRS and provide principles that can guide the engineering of other synthetases for the recruitment of a wide range of useful non-natural amino acids for protein engineering. nih.govnih.gov

| Enzyme Component | Substrate Component | Type of Interaction | Significance | Reference |

|---|---|---|---|---|

| Glu162 Carboxylate Group | Boronic Acid Moiety | Coplanar Double Hydrogen Bond | Key determinant for specific recognition of Bpa | nih.gov |

| Engineered Active Site Pocket | Boronic Acid Moiety | Network of four hydrogen bonds | Allows specific recognition and binding of Bpa | nih.gov |

Structural Characterization and Computational Modeling of Phenylalanine Boronic Acid Systems

X-ray Crystallographic Analysis of Phenylalanine Boronic Acid-Biomolecule Complexes

X-ray crystallography provides high-resolution, three-dimensional snapshots of how this compound derivatives interact with biomolecules, offering critical insights into the mechanisms of inhibition and binding specificity.

Crystallographic studies have been instrumental in defining the precise covalent and non-covalent interactions between the boronic acid moiety of phenylalanine analogs and the active sites of target proteins. The boron atom can engage in various bonding modes depending on the specific compound and the arrangement of nucleophilic residues in the active site.

High-throughput X-ray crystallography of Pseudomonas aeruginosa penicillin-binding protein 3 (PaPBP3) revealed that phenyl boronic acids can form a tricovalent complex, simultaneously bonding with three active-site residues: Ser294, Ser349, and Lys484. nih.govacs.org This tricovalent binding mode is distinct from the monocovalent interaction of inhibitors like vaborbactam (B611620) and the dicovalent interaction of benzoxaboroles. nih.govacs.org

In another example, the crystal structure of an engineered aminoacyl-tRNA synthetase (aaRS) from Methanocaldococcus jannaschii was solved in complex with p-boronophenylalanine (Bpa) and AMP. nih.gov This structure revealed that the boronic acid moiety is recognized through a network of four hydrogen bonds within the active site. nih.gov A key interaction is a double hydrogen bond formed between the boronic acid group of Bpa and the coplanar carboxylate group of a glutamate (B1630785) residue (Glu162). nih.gov Similarly, studies on HIV-1 protease have shown through crystallography that a phenylboronic acid derivative forms three crucial hydrogen bonds within the enzyme's active site, contributing to a 20-fold greater affinity compared to its analog. mdpi.com These detailed structural views clarify how the boronic acid group acts as a versatile pharmacophore, capable of forming stable, reversible covalent bonds with catalytic serine residues and participating in extensive hydrogen-bonding networks. mdpi.commdpi.com

| Target Protein | This compound Derivative | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Penicillin-Binding Protein 3 (PaPBP3) | Phenyl boronic acid | Ser294, Ser349, Lys484 | Tricovalent complex | nih.gov, acs.org |

| Aminoacyl-tRNA Synthetase (aaRS) | p-Boronophenylalanine (Bpa) | Glu162 | Double hydrogen bond | nih.gov |

| HIV-1 Protease | Phenylboronic acid derivative of darunavir | Asp30 | Hydrogen bonds / Reversible covalent bonds | mdpi.com |

The binding of a ligand to a protein is often not a simple lock-and-key event but a dynamic process that can induce significant conformational changes in the protein structure. elifesciences.orgoup.comacs.org X-ray crystallography can capture these changes, revealing how the binding of a this compound derivative can alter the protein's shape to facilitate inhibition.

Analysis of PaPBP3 in complex with a phenyl boronic acid derivative showed distinct conformational changes in the active site compared to the unbound (apo) state or when bound to other types of inhibitors. acs.org The binding of the boronic acid caused shifts in the positions of active site loops and side chains, creating a binding pocket that accommodates the tricovalent linkage. acs.org In studies of trypsin with borate (B1201080), the formation of a borate complex in the active site was associated with a significant increase in one of the unit cell dimensions, suggesting a conformational rearrangement of residue Gln192 is coupled to ligand binding. nih.gov These ligand-induced shifts are critical for the compound's inhibitory mechanism, as the repositioning of protein domains can block substrate access or disrupt the catalytic machinery. elifesciences.orgoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in solution, providing information that is complementary to the static pictures from X-ray crystallography.

Multinuclear NMR provides a wealth of data for confirming the chemical structure of this compound and studying its interactions.

¹H and ¹³C NMR: These standard techniques are used to confirm the organic scaffold of the molecule. Detailed spectral data for 4-borono-L-phenylalanine (L-BPA) and its N-Boc protected intermediate have been reported, providing reference chemical shifts and coupling constants. google.comgoogle.com For instance, in D₂O with CF₃COOD, the aromatic protons of L-BPA appear as doublets around 7.2 ppm and 6.8 ppm, while the α-proton is a doublet of doublets around 3.9 ppm. google.comgoogle.com The corresponding ¹³C NMR shows the carboxyl carbon at ~172 ppm and the aromatic carbons between 129 and 138 ppm. google.comgoogle.com

¹¹B NMR: This isotope is particularly valuable for studying boronic acids. The boron nucleus is sensitive to its hybridization state, allowing for direct observation of binding events. The free, trigonal planar (sp²) boronic acid typically shows a broad signal around +30 ppm. acs.orgnsf.govmdpi.com Upon forming a tetrahedral (sp³) boronate ester with a diol (a model for interaction with sugars or certain protein residues), the ¹¹B signal shifts significantly upfield to approximately +10 ppm. acs.orgnsf.govmdpi.com This chemical shift change provides a convenient method for monitoring complexation and determining binding affinities. acs.orgnsf.gov

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is an exquisitely sensitive probe of the local chemical environment. nih.gov Fluorinated analogues of phenylalanine are often used to study protein structure and conformational changes. nih.gov In studies of potassium organotrifluoroborates, a related class of compounds, ¹⁹F NMR spectra show resonances between -129 and -141 ppm, and coupling between the boron and fluorine atoms (¹J(¹⁹F-¹¹B)) can often be resolved, providing further structural detail. nih.govresearchgate.net

| Nucleus | Solvent System | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | D₂O, CF₃COOD | 7.2 (d, 2H), 6.8 (d, 2H), 3.9 (dd, 1H), 2.8 (dd, 1H), 2.7 (dd, 1H) | google.com, google.com |

| ¹³C | D₂O, CF₃COOD | 171.8, 137.3, 135.2, 132.4, 129.7, 54.6, 36.3 | google.com, google.com |

| ¹¹B | Aqueous Buffer | ~30 (free acid), ~10 (boronate ester complex) | nsf.gov, mdpi.com |

Understanding the conformational preferences of this compound in solution is key to comprehending its interaction with biological receptors. NMR studies, particularly ¹H NMR, can provide insights into the molecule's flexibility and predominant shapes. The analysis of proton-proton coupling constants (J-couplings) can reveal the relative orientations of atoms along the amino acid backbone and side chain. usp.br Studies on related phenylalanine derivatives have shown that the conformational equilibrium is dictated by a balance of steric and hyperconjugative interactions and can be influenced by solvent polarity. usp.br For some peptide-based inhibitors containing a phenylalanine residue, NMR has demonstrated that a more rigid conformation in solution correlates with higher biological activity, suggesting that pre-organization of the molecule into a bioactive shape can enhance its potency. researchgate.net

Mass Spectrometry (MS) Techniques in this compound Research

Mass spectrometry is a critical tool for confirming the molecular weight of synthesized this compound derivatives and for studying their distribution in biological systems.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. For 4-borono-L-phenylalanine (L-BPA) enriched with the ¹⁰B isotope, the calculated mass for the protonated molecule [M+H]⁺ is 209.0974, which matches closely with experimental findings. google.comgoogle.com

A particularly powerful application is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). This technique has been used to visualize the distribution of L-BPA in rat brain tumor models. jst.go.jpnih.govresearchgate.net By scanning a tissue section, MALDI-MSI can map the location of the drug and its related ionic species. Several BPA-related ions have been identified and imaged, including the protonated molecule and various adducts. jst.go.jpnih.gov This method provides crucial information on drug accumulation in target tumors versus normal tissue, which is vital for evaluating the efficacy of therapies like Boron Neutron Capture Therapy (BNCT). jst.go.jpnih.govresearchgate.net Secondary Ion Mass Spectrometry (SIMS) is another technique used to image the localization of boron from BPA, even at the single-cell level. researchgate.net

| Ion Species | Technique | Observed m/z | Context | Reference |

|---|---|---|---|---|

| [BPA+H]⁺ | MALDI-MSI | 210.09 | Imaging in brain tumor tissue | jst.go.jp, nih.gov |

| [BPA+DHB−2H₂O+H]⁺ | MALDI-MSI | 328 | Imaging in brain tumor tissue (DHB matrix adduct) | jst.go.jp |

| [BPA+DHB−H₂O+H]⁺ | MALDI-MSI | 346 | Imaging in brain tumor tissue (DHB matrix adduct) | jst.go.jp |

| [¹⁰BPA+H]⁺ | HRMS (ESI) | 209.0970 (found) | Exact mass confirmation of ¹⁰B-enriched BPA | google.com, google.com |

| [(S)-N-Boc-⁴-(¹⁰B)BPA-H]⁻ | HRMS (ESI) | 307.1333 (found) | Exact mass confirmation of protected intermediate | google.com |

LC-MS for Product Identification and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a critical analytical technique for the identification and purity assessment of this compound and its derivatives. This method is instrumental in quality control, ensuring the integrity of the compound for research and therapeutic applications, such as in Boron Neutron Capture Therapy (BNCT).

In the synthesis of 4-borono-L-phenylalanine (BPA), a leading agent in BNCT, LC-MS is employed to confirm the final product's chemical purity and identify any residual impurities. researchgate.net For instance, studies have shown that L-phenylalanine and L-tyrosine are common impurities in BPA preparations. researchgate.net A developed HPLC method with UV detection successfully resolved mixtures of BPA and these two impurities, with detection limits as low as 1.5 ng/ml for tyrosine and 0.6 ng/ml for phenylalanine. researchgate.net

Furthermore, LC-MS is crucial for monitoring the stability of BPA. Degradation pathways can lead to the formation of phenylalanine through an intramolecular rearrangement and tyrosine via hydrolytic cleavage. researchgate.net LC-MS analysis allows for the quantification of these degradation products, providing insights into the compound's stability under various conditions. researchgate.net For example, in solution, both phenylalanine and tyrosine content can increase, with phenylalanine being the predominant degradation product. researchgate.net

The versatility of LC-MS extends to the analysis of complex biological samples. For instance, a robust LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MSMS) assay was developed to quantify phenylalanine and tyrosine, demonstrating linearity with a high correlation coefficient (r(2)≥0.99). nih.gov This method showed excellent reproducibility with intra- and inter-assay coefficients of variation below 5.3% and 6.2%, respectively. nih.gov

Challenges in the LC-MS analysis of boronic acids include the potential for on-column hydrolysis and the formation of boroxines (cyclic anhydrides) and other adducts, which can complicate data interpretation. scispace.comresearchgate.net To address this, rapid liquid chromatography methods have been developed to minimize these on-column effects. researchgate.net Optimized LC-MS/MS methods, often using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, offer high sensitivity and selectivity for the quantification of underivatized boronic acids, reducing sample preparation time. researchgate.net

The table below summarizes the application of LC-MS in the analysis of this compound and related compounds.

| Application | Key Findings | Reference |

| Purity Assessment | Final product of L-BPA synthesis was >98.5% chemically pure, with L-phenylalanine and L-tyrosine as residual impurities. | researchgate.net |

| Impurity Detection | HPLC method with UV detection resolved BPA from phenylalanine and tyrosine with detection limits of 0.6 ng/ml and 1.5 ng/ml, respectively. | researchgate.net |

| Stability Analysis | Phenylalanine is the predominant degradation product in solution due to intramolecular rearrangement. | researchgate.net |

| Quantitative Analysis | LC-ESI-MSMS assay for phenylalanine and tyrosine showed linearity (r(2)≥0.99) and good reproducibility (CV <6.2%). | nih.gov |

| Method Optimization | Rapid LC methods minimize on-column hydrolysis of boronic acids. | researchgate.net |

| Peptide Analysis | Peptides containing boronic acids showed purities over 90% via LC/MS, though molecular ion peaks of the free boronic acid were rare. | scispace.com |

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) stands as a definitive method for the highly accurate and precise quantification of analytes, including phenylalanine and its boronic acid derivatives. This technique is recognized as a primary method in metrology, capable of providing results traceable to the International System of Units (SI). acs.org

IDMS involves the addition of a known amount of a stable, isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the unlabeled (native) analyte to the labeled internal standard is then measured by mass spectrometry. This ratio allows for the precise calculation of the analyte's concentration, as it corrects for sample loss during preparation and variations in instrument response.

A key application of IDMS is in the accurate quantification of phenylalanine hydroxylase (PAH) activity, which is crucial for understanding the metabolic disorder phenylketonuria (PKU). nih.gov A sensitive and specific LC-ESI-MS/MS method based on isotope dilution was developed to measure PAH activity by quantifying phenylalanine and tyrosine. nih.gov This method proved to be highly reproducible and efficient, allowing for the analysis of small sample amounts. nih.gov

In the context of food analysis, HPLC-IDMS has been utilized to quantify β-lactoglobulin in milk powders by first hydrolyzing the protein and then quantifying specific amino acids like phenylalanine. acs.org By using certified reference materials (CRMs) for the amino acids, the measurements are rendered SI-traceable. acs.org The recovery rates for this method ranged from 86.0% to 118.3% with coefficients of variation (CVs) under 9.0%. acs.org

The power of IDMS also extends to neonatal screening for metabolic disorders. An isotope-dilution tandem mass spectrometry method was developed for the rapid quantification of specific amino acids, including phenylalanine and tyrosine, from dried blood spots. researchgate.net This method successfully differentiated between normal, affected, and falsely positive infants for phenylketonuria, highlighting its reliability and potential for high-throughput screening. researchgate.net

The table below presents key data related to the application of isotope dilution mass spectrometry for the quantification of phenylalanine.

| Analyte | Matrix | Method | Key Performance Metrics | Reference |

| Phenylalanine & Tyrosine | Cell/Tissue Extracts | LC-ESI-MS/MS | LOD: 105 nmol/L (Phe), 398 nmol/L (Tyr); Intra-assay CV <5.3%; Inter-assay CV <6.2% | nih.gov |

| β-Lactoglobulin (via Phenylalanine) | Milk Powders | HPLC-IDMS | Recovery: 86.0% - 118.3%; CVs <9.0%; LOD: 4.8 × 10⁻⁵ g/g; LOQ: 1.6 × 10⁻⁴ g/g | acs.org |

| Phenylalanine & Tyrosine | Dried Blood Spots | Tandem Mass Spectrometry | Successfully differentiated PKU status in neonatal screening. | researchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating the structural and electronic properties of this compound and its interactions with biological targets. These methods provide insights at the atomic level that are often inaccessible through experimental techniques alone.

Homology Modeling and Molecular Docking for Binding Mode Prediction

In the absence of an experimentally determined crystal structure, homology modeling allows for the construction of a three-dimensional model of a target protein based on its amino acid sequence and its similarity to a known protein structure (the template). nih.govulisboa.pt This model can then be used for molecular docking studies, which predict the preferred orientation of a ligand, such as this compound, when bound to the protein's active site. nih.govresearchgate.net

The process involves generating multiple possible binding poses and scoring them based on various energetic and geometric criteria. nih.gov For instance, in a study of aporphine (B1220529) analogs targeting the human 5-HT2A receptor, four different homology models were built using MODELLER and ICM Pro software, based on bovine rhodopsin and human β2-adrenoceptor templates. nih.gov The subsequent docking experiments with programs like GOLD, GLIDE, and ICM Pro revealed that the best correlation with in vitro data was achieved with a model built by MODELLER based on the bovine rhodopsin template, using the GOLD docking algorithm. nih.gov

Similarly, the design of boronic acid derivatives as allosteric modulators of the CXCR3 receptor was guided by homology modeling and docking predictions. researchgate.net This computational approach helped in designing novel chemical tools and understanding their binding modes within the receptor. researchgate.net The interaction of martentoxin with the BK channel was also investigated using homology modeling to build the channel's pore structure, followed by protein-protein docking with ZDOCK to identify key interacting amino acids. amegroups.org

The table below illustrates the use of homology modeling and docking in predicting binding modes.

| Target Protein | Modeling Software | Docking Software | Key Findings | Reference |

| Human 5-HT2A Receptor | MODELLER, ICM Pro | GOLD, GLIDE, ICM Pro | Best correlation with in vitro data was achieved with a MODELLER-built model and GOLD docking. | nih.gov |

| CXCR3 Receptor | Not specified | Not specified | Guided the design of novel boronic acid derivatives as allosteric modulators. | researchgate.net |

| BK Channel | Not specified | ZDOCK, RDOCK | Identified Phe1, Lys28, and Arg35 of martentoxin as key residues for interaction. | amegroups.org |

| FKBP35 (Plasmodium falciparum) | Not specified | Not specified | Phenylalanine carboxamide derivatives showed high binding affinity through various interactions. | researchgate.net |

Molecular Dynamics Simulations to Investigate Binding Affinity and Conformational Impact

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov By simulating the movements of atoms and molecules, MD can offer insights into the stability of binding, the conformational changes induced by ligand binding, and the relative binding affinities of different compounds. mdpi.compolimi.it

In a study on molecularly imprinted polymers specific for 4-borono-L-phenylalanine, MD simulations were performed using the CHARMM force field to understand the interactions within the pre-polymerization complex. mdpi.com These simulations revealed the formation of classical and non-classical hydrogen bonds between the analyte and the polymer matrix, highlighting the importance of various functional groups in molecular recognition. mdpi.com

MD simulations have also been used to investigate the substrate specificity of enzymes. polimi.it By running simulations of different substrates within the binding pockets of various enzymes, researchers can analyze dynamic interactions and calculate binding energies to understand what drives specificity. polimi.it For example, a 200 ns MD simulation in explicit solvent was used to study the interaction of substrates with FAOX family members, employing the AMBER99SBildn force field for the protein and the general amber force field (GAFF) for the ligands. polimi.it

In another study, MD simulations were crucial for understanding the inhibition of penicillin-binding proteins (PBPs) by β-lactones. nih.gov The simulations, run for 30 ns, helped to prioritize the ligand-receptor interactions that most significantly contribute to binding and to characterize the flexibility of the protein's active site. nih.gov Similarly, MD simulations of LuxP protein-ligand complexes with boronic acid derivatives showed that intermolecular hydrogen bonds remained stable throughout the simulation, indicating a stable binding mode. researchgate.net

The following table summarizes applications of molecular dynamics simulations.

| System | Simulation Software/Force Field | Simulation Time | Key Findings | Reference |

| 4-Borono-L-phenylalanine with Molecularly Imprinted Polymer | BIOVIA Discovery Studio (CHARMM force field) | Not specified | Revealed the formation of multiple hydrogen bonds crucial for molecular recognition. | mdpi.com |

| FAOX Enzymes with Substrates | AMBER99SBildn and GAFF force fields | 200 ns | Elucidated the molecular mechanisms driving substrate specificity. | polimi.it |

| Penicillin-Binding Protein 1b with β-Lactones | Maestro (OPLS4 force field) | 30 ns | Prioritized key ligand-receptor interactions and characterized active site flexibility. | nih.gov |

| LuxP Protein with Boronic Acid Derivatives | Not specified | Not specified | Confirmed the stability of intermolecular hydrogen bonds in the protein-ligand complex. | researchgate.net |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. scispace.com DFT calculations are valuable for understanding the geometry, electronic transitions, and reactivity of compounds like this compound. bibliotekanauki.pl

DFT studies, often using the B3LYP functional with a 6-31G(d,p) basis set, have been conducted on boronic acid derivatives to examine their geometrical structures and electronic transitions. bibliotekanauki.pl Such calculations can predict excitation wavelengths and analyze the nature of electronic transitions, for example, by identifying them as transfers from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). bibliotekanauki.pl

In a study of boronic acid derivatives and their esters with fructose (B13574), DFT was used to select the most stable ester isomer and analyze its electronic transitions. bibliotekanauki.pl The results showed that the transition from the ground state (S0) to the first excited state (S1) primarily involved an electron transfer from the HOMO to the LUMO. bibliotekanauki.pl

DFT calculations can also be combined with experimental data to gain a deeper understanding of molecular interactions. For example, in the development of a sensor for L-dihydroxy-phenylalanine, DFT calculations at the ωB97XD/LANL2DZ level of theory were used to obtain optimized geometries of the receptor-analyte complexes, supporting a proposed 1:1 binding model. researchgate.net Similarly, DFT has been used to study the electronic adsorption spectra of amino acids adsorbed on nanoclusters, revealing unique transitions for phenylalanine that could be used for its detection. researchgate.net

The table below highlights the use of DFT in analyzing this compound systems.

| System | DFT Method/Basis Set | Property Investigated | Key Findings | Reference |

| Boronic Acid Derivatives and Esters | B3LYP/6-31G(d,p) | Geometrical structure, electronic transitions | S0→S1 transition involves electron transfer from HOMO to LUMO. | bibliotekanauki.pl |

| Phenylalanine Carboxamide Derivatives | B3LYP/6-31G** | Optimized geometries for docking | Provided optimized ligand structures for subsequent docking studies. | researchgate.net |

| Cu(II)-boronic acid complex with Levodopa | ωB97XD/LANL2DZ | Optimized geometries of complexes | Supported a 1:1 binding model for the sensor and analyte. | researchgate.net |

| Phenylalanine on Cu6 Nanoclusters | Cam-B3LPY/LanL2dz on MP2/LanL2dz optimized structures | Electronic adsorption spectra | Identified unique UV-visible peaks for the Cu-phenylalanine complex. | researchgate.net |

Derivatization and Functionalization of Phenylalanine Boronic Acid for Enhanced Research Utility

Chemical Modification of Boronic Acid and Amino Acid Functionalities

The chemical architecture of phenylalanine boronic acid offers two primary sites for modification: the boronic acid group and the amino acid portion (N-terminus, C-terminus, and the amino acid side chain). chinesechemsoc.org The boronic acid moiety, with its vacant p-orbital, readily interacts with nucleophiles like oxygen and nitrogen, allowing for the formation of cyclic boronate esters with vicinal diols, a reaction that is often reversible and pH-dependent. rsc.orgiris-biotech.de This reactivity is fundamental to its use in sensors and bioconjugation. rsc.orgresearchgate.net

Modifications can also be directed at the amino acid structure. Standard peptide chemistry techniques allow for the extension of peptide chains from the N- or C-terminus, while the core amino acid structure itself can be altered to create analogues with novel properties. chinesechemsoc.org For instance, late-stage modification strategies, such as copper-catalyzed Chan-Lam coupling, can be employed to create specific linkages using the phenylalanine-based boronic acid as a "handle". chinesechemsoc.org This approach demonstrates high functional group tolerance, enabling the site-specific modification of peptides even in the presence of unprotected amino acid side chains. chinesechemsoc.org

Attaching reporter groups, such as fluorescent tags, to this compound or peptides containing it, is a key strategy for tracking and detection in biological systems. The unique reactivity of the boronic acid group provides a convenient anchor for such tags.

One method involves synthesizing a fluorescent reporter that can specifically bind to the boronic acid. For example, a glucamine-functionalized fluorescent reporter has been developed to selectively label proteins containing genetically encoded p-boronophenylalanine. nih.gov This labeling occurs through the formation of a stable boronate ester bond between the boronic acid and the diol groups of glucamine under physiological conditions. nih.gov

Another approach is to design pro-fluorescent probes that become fluorescent upon binding. Schepartz and co-workers developed a bis-boronic acid pro-fluorescent rhodamine compound designed to selectively recognize specific protein motifs. rsc.org

Furthermore, derivatization of the amino group is a common strategy for fluorescence labeling, particularly for analytical purposes like High-Performance Liquid Chromatography (HPLC). Pre-column derivatization of the amino group of p-boronophenylalanine with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) allows for sensitive fluorescence detection. nih.gov This technique is broadly applicable to compounds possessing a primary or secondary amino group. nih.gov